2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an intricate compound designed with a phenoxy group attached to an ethanone backbone. This structure is further adorned with a piperazine ring connected to a tolyl-substituted triazolopyrimidine ring. This compound boasts significant interest due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as heterocyclic pyrimidine scaffolds, have demonstrated various biological activities . These compounds are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the piperazine moiety, which is part of this compound’s structure, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole core of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound
Cellular Effects
These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This step often requires the cyclization of a suitable precursor, such as 3-(p-tolyl)-1H-[1,2,3]triazole-4-carboxamide, under acidic or basic conditions.
Attachment of the Piperazine Ring: : The triazolopyrimidine derivative undergoes a substitution reaction with piperazine, using suitable solvents like dichloromethane or ethanol, and catalytic amounts of base like triethylamine.
Introduction of the Phenoxy Group: : The piperazine intermediate is then reacted with phenoxyacetyl chloride or phenoxyacetic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as pyridine.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but focuses on optimizing reaction conditions for higher yields, shorter reaction times, and cost-efficiency. Continuous flow reactors and scalable purification techniques like crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative cleavage or modifications when exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride (LAH) can modify the ethanone group.
Substitution: : The piperazine and triazolopyrimidine rings allow for various nucleophilic substitution reactions, modifying functional groups for different applications.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, amines, organolithium reagents
Major Products
Oxidation can yield carboxylic acids or aldehydes, while reduction mainly yields alcohols. Substitution reactions can introduce various functional groups, resulting in diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is used as a building block for synthesizing more complex molecules and as a reactant in studying reaction mechanisms.
Biology
Its structural complexity allows it to interact with biological macromolecules, making it a candidate for drug design, particularly in targeting enzymes or receptors.
Medicine
Industry
In industry, it is employed in the manufacture of specialty chemicals and as a precursor in materials science for developing novel materials with unique properties.
Comparison with Similar Compounds
Compared to other compounds like 2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone or 2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, this compound stands out due to the presence of the p-tolyl group, which can affect its reactivity and binding properties.
List of Similar Compounds
2-phenoxy-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-phenoxy-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-phenoxy-1-(4-(3-(o-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
This article covers the fundamentals while diving deep into the specifics of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, offering you a comprehensive insight. Hope it helps!
Biological Activity
The compound 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a triazole and pyrimidine core, which are known to exhibit a range of biological activities. The presence of a piperazine moiety further enhances its pharmacological profile.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives similar to the compound . For instance, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell growth and proliferation. They may target pathways such as apoptosis induction and cell cycle arrest.
- Case Studies :
- A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective dose-response relationships .
- Another investigation highlighted that a series of triazole-cored compounds showed promising activity against hepatocellular carcinoma with selective toxicity towards cancer cells compared to normal cells .
Antimicrobial and Anti-inflammatory Properties
Apart from anticancer effects, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Triazoles are recognized for their broad-spectrum antimicrobial properties. Research indicates that certain derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
Structural Feature | Effect on Activity |
---|---|
Triazole ring | Enhances anticancer activity |
Piperazine moiety | Improves binding affinity to biological targets |
Substituents on phenyl groups | Modulates selectivity and potency |
Research Findings
Recent research has expanded on the potential applications of triazole-based compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that modifications to the triazole structure can significantly enhance cytotoxicity against various cancer cell lines .
- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to targets such as thymidylate synthase and HDAC, which are critical in cancer therapy .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-18(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYFWCTWOMJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.